molecular formula C26H25FN2O3 B2581005 N-(2,3-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-99-6

N-(2,3-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2581005
CAS No.: 850905-99-6
M. Wt: 432.495
InChI Key: ZNTALTYZDYXKMQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its structure incorporates a tetrahydroisoquinolinone scaffold, a motif present in compounds with a range of documented biological activities . The molecule is functionally characterized by an acetamide linker connecting a 2,3-dimethylphenyl group to the oxygen-substituted tetrahydroisoquinoline core. The presence of a 4-fluorobenzyl moiety on the nitrogen of the tetrahydroisoquinoline ring is a notable feature, as fluorinated aromatic groups are often employed in drug discovery to fine-tune properties like metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture suggests potential utility as a key intermediate in organic synthesis or as a pharmacological tool for investigating biological pathways. Researchers may find value in this compound for developing novel protease or kinase inhibitors, given the structural prevalence of similar heterocyclic systems in such classes of therapeutic agents . Its primary value lies in its application as a building block for the synthesis of more complex chemical libraries or as a candidate for high-throughput screening campaigns to identify new lead compounds for various diseases.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3/c1-17-5-3-7-23(18(17)2)28-25(30)16-32-24-8-4-6-22-21(24)13-14-29(26(22)31)15-19-9-11-20(27)12-10-19/h3-12H,13-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTALTYZDYXKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs, primarily differing in substituent positions, halogen types, and core modifications. Below is a systematic comparison based on the provided evidence:

Positional Isomers of Fluorobenzyl Substitution

  • N-(2,3-Dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (): Key Difference: The fluorine atom on the benzyl group is at the ortho (2-) position instead of the para (4-) position.
  • N-(2,5-Dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (): Key Difference: The acetamide-linked phenyl group has methyl groups at positions 2 and 5 instead of 2 and 3. Impact: The shifted methyl groups could influence steric interactions or solubility, as para-substitution (5-methyl) may reduce steric bulk compared to meta-substitution (3-methyl) .

Halogen-Substituted Analogs

  • 2-((2-(4-Chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3-methylphenyl)acetamide (): Key Difference: Chlorine replaces fluorine on the benzyl group, and the acetamide-linked phenyl group is 3-methylphenyl instead of 2,3-dimethylphenyl.

Heterocyclic Core Modifications

  • 2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide (): Key Difference: Replaces the tetrahydroisoquinoline core with a 1,3-thiazolidinone ring and introduces a 4-chloro-2-methylanilino group. proteases) .

Complex Acetamide Derivatives ()

Compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) feature:

  • Key Differences: Extended peptide-like backbones with stereochemical complexity, hydroxy/amino groups, and diphenylhexane chains.
  • Impact: These modifications suggest targeting of enzymes with deep catalytic pockets (e.g., proteases or peptidases), contrasting with the planar tetrahydroisoquinoline system of the target compound .

Structural and Hypothetical Pharmacological Comparison Table

Compound Name Benzyl Substituent Acetamide Substituent Core Structure Hypothesized Impact Reference
Target Compound 4-Fluorobenzyl 2,3-Dimethylphenyl Tetrahydroisoquinoline Balanced lipophilicity and electronic effects for target engagement
N-(2,3-Dimethylphenyl)-2-((2-(2-fluorobenzyl)-1-oxo-...acetamide 2-Fluorobenzyl 2,3-Dimethylphenyl Tetrahydroisoquinoline Steric hindrance may reduce binding affinity
N-(2,5-Dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-...acetamide 4-Fluorobenzyl 2,5-Dimethylphenyl Tetrahydroisoquinoline Altered steric profile may enhance solubility
2-((2-(4-Chlorobenzyl)-1-oxo-...acetamide 4-Chlorobenzyl 3-Methylphenyl Tetrahydroisoquinoline Increased lipophilicity may improve membrane permeability
2-(2-(4-Chloro-2-methylanilino)-4-oxo-...acetamide 4-Chloro-2-methyl 2,3-Dimethylphenyl 1,3-Thiazolidinone Potential shift to thiazolidinone-sensitive targets

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